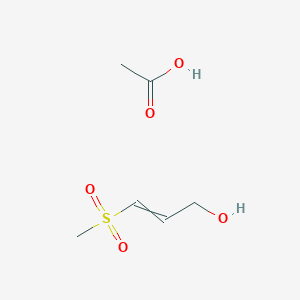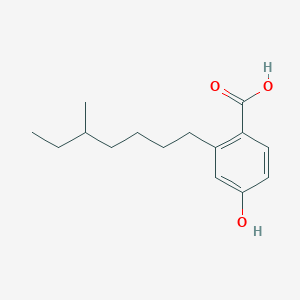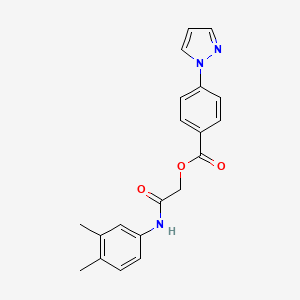![molecular formula C7H16ClNO2 B12518239 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride CAS No. 819069-43-7](/img/structure/B12518239.png)
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H15ClNO. It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxyamino compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 1-(Aminomethyl)cyclohexan-1-ol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclohexan-1-ol: Similar structure but lacks the hydroxyamino group.
Cyclohexanone oxime: An intermediate in the synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride.
Cyclohexanol: Lacks the hydroxyamino group and has different chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxyamino and hydroxyl groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
819069-43-7 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-[(hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-7(6-8-10)4-2-1-3-5-7;/h8-10H,1-6H2;1H |
InChI Key |
GICBXWKFECDFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


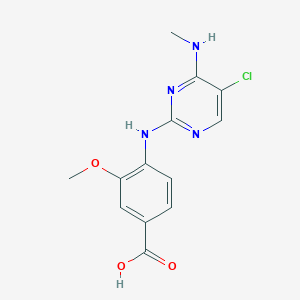
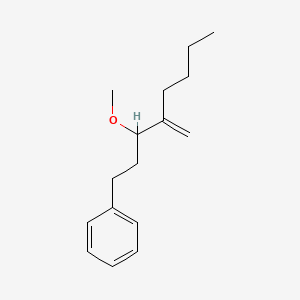
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
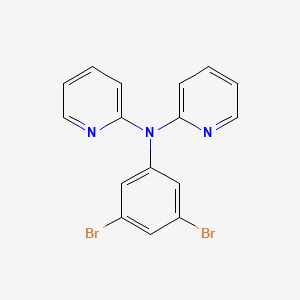
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
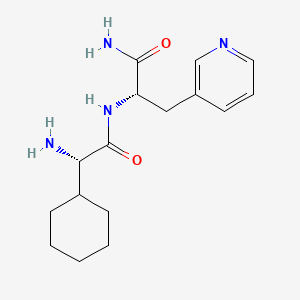
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
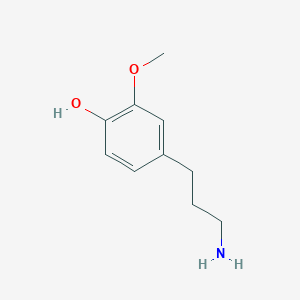
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
